molecular formula C9H14N2O B6345954 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1165931-70-3

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B6345954
CAS No.: 1165931-70-3
M. Wt: 166.22 g/mol
InChI Key: RVOBIBYQEHHTAV-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butylamidoxime with cyclopropylcarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-3-p-tolyl-1,2,4-oxadiazole
  • 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 5-Tert-butyl-3-p-tolyl-1,2,4-oxadiazole, which contains a p-tolyl group instead .

Properties

IUPAC Name

5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-10-7(11-12-8)6-4-5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOBIBYQEHHTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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